molecular formula C25H25BrN2O4 B11684000 methyl [6-bromo-2-(3,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

methyl [6-bromo-2-(3,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

Cat. No.: B11684000
M. Wt: 497.4 g/mol
InChI Key: RKSRWFGMBSJBGD-UHFFFAOYSA-N
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Description

Methyl 2-[6-bromo-2-(3,4-dimethoxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of bromine, methoxy, and phenyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-bromo-2-(3,4-dimethoxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with aniline derivatives to form the intermediate Schiff base. This intermediate is then subjected to cyclization with brominated phenylacetic acid under acidic conditions to yield the desired quinazoline derivative. The final step involves esterification with methanol in the presence of a strong acid catalyst to obtain the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-bromo-2-(3,4-dimethoxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of debrominated products.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[6-bromo-2-(3,4-dimethoxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[6-bromo-2-(3,4-dimethoxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[6-chloro-2-(3,4-dimethoxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate
  • Methyl 2-[6-fluoro-2-(3,4-dimethoxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate
  • Methyl 2-[6-iodo-2-(3,4-dimethoxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate

Uniqueness

Methyl 2-[6-bromo-2-(3,4-dimethoxyphenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, enhancing its versatility as a synthetic intermediate. Additionally, the combination of methoxy and phenyl groups contributes to its potential bioactivity and therapeutic applications.

Properties

Molecular Formula

C25H25BrN2O4

Molecular Weight

497.4 g/mol

IUPAC Name

methyl 2-[6-bromo-2-(3,4-dimethoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

InChI

InChI=1S/C25H25BrN2O4/c1-30-21-12-9-17(13-22(21)31-2)25-27-20-11-10-18(26)14-19(20)24(16-7-5-4-6-8-16)28(25)15-23(29)32-3/h4-14,24-25,27H,15H2,1-3H3

InChI Key

RKSRWFGMBSJBGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4)OC

Origin of Product

United States

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